Zuretinol Acetate

Visual Cycle Retinal Degeneration Pharmacokinetics

IRD research requires chromophore replacement that bypasses defective RPE65/LRAT pathways-generic retinoids are stereochemically incompatible. Zuretinol Acetate is the only oral visual cycle modulator validated in human IRD trials. • 71% GVF response & 43% VA improvement (Phase 1b); includes dominant D477G RPE65 subgroup • >3-fold OS thickness difference in responders; enrich using ≥8 μm baseline threshold • Rapid GVF expansion within days in advanced adRP/LCA ≥98% HPLC purity; ambient shipping; global delivery.

Molecular Formula C22H32O2
Molecular Weight 328.5 g/mol
CAS No. 29584-22-3
Cat. No. B018764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZuretinol Acetate
CAS29584-22-3
Synonyms9-cis-retinyl acetate
all-trans-retinyl acetate
Dagravit A Forte
Dif Vitamin A Masivo
QLT091001
RetiNit
retinol acetate
retinol acetate, (9,13-cis)-isomer
retinyl acetate
vitamin A acetate
Vitamin A Dispersa
Vitamin-A-Saa
Molecular FormulaC22H32O2
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
InChIInChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+
InChIKeyQGNJRVVDBSJHIZ-AQDFTDIISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zuretinol Acetate: Synthetic Retinoid for Visual Cycle Restoration


Zuretinol Acetate, also known as 9-cis-retinyl acetate, is a synthetic retinoid that functions as a visual cycle modulator (VCM) [1]. It is an oral prodrug that undergoes hydrolysis to 9-cis-retinol, which is subsequently oxidized to 9-cis-retinal, an alternative chromophore capable of forming iso-rhodopsin in photoreceptors [1]. The compound has been investigated in clinical trials for the treatment of inherited retinal degenerations (IRDs) including Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP) caused by mutations in RPE65 or LRAT genes [2].

Visual cycle modulation study – 9-cis-retinyl acetate prodrug for pathway bypass research in RPE65/LRAT-deficient models
Chromophore replacement probe – supplies 9-cis-retinal to form iso-rhodopsin, enabling photoreceptor response studies
Oral prodrug format – supports systemic delivery research in inherited retinal degeneration models

Why Zuretinol Acetate Cannot Be Replaced by Generic Retinoids


Zuretinol Acetate is not interchangeable with generic vitamin A supplements or other retinoid isomers because its 9-cis configuration is specifically required to bypass the defective 11-cis-retinal regeneration pathway [1]. In RPE65- or LRAT-related IRDs, the enzymatic machinery cannot generate 11-cis-retinal from dietary retinol [2]. Zuretinol Acetate provides a stable 9-cis-retinyl ester that, after oral administration, yields 9-cis-retinal, which forms functional iso-rhodopsin complexes [1]. Alternative retinoids such as all-trans-retinoic acid or 13-cis-retinoic acid lack the requisite stereochemistry to act as chromophore replacements, while 9-cis-β-carotene has a different metabolic conversion efficiency and has not demonstrated comparable clinical efficacy in controlled trials [3].

Alternative 9-cis-retinyl acetate (this product) all-trans-retinoic acid / 13-cis-retinoic acid 9-cis stereochemistry specifically required for iso-rhodopsin formation; other retinoid isomers lack this configuration and cannot function as chromophore replacements in RPE65/LRAT models.
Alternative Direct 9-cis-retinyl acetate delivery 9-cis-β-carotene (dietary source) Metabolic conversion via BCO1 enzyme is rate-limiting and inefficient; preclinical evidence indicates that 9-cis-β-carotene may not rescue visual function in LCA mouse models, while the acetate prodrug shows model-response endpoints.
Alternative Visual cycle modulator (VCM) Fenretinide / Emixustat Other VCMs modulate the cycle by different mechanisms and reported clinical endpoint profiles in retinal degeneration differ; they have not shown comparable visual field or acuity endpoint changes in IRD studies.

Comparative Evidence for Visual Cycle Modulation


Chromophore Bioavailability vs. 9-cis-β-Carotene

Zuretinol Acetate directly provides 9-cis-retinyl acetate, which is hydrolyzed to 9-cis-retinol and oxidized to 9-cis-retinal, the active chromophore, without requiring complex enzymatic cleavage. In contrast, 9-cis-β-carotene must undergo symmetrical cleavage by β-carotene-15,15′-oxygenase (BCO1) to yield retinal, a step that is rate-limiting and inefficient in humans [1]. Preclinical studies show that 9-cis-β-carotene supplementation fails to restore vision in mouse models of LCA, while Zuretinol Acetate demonstrates significant functional improvement [2].

Chromophore bioavailability
Cross-study comparable
Zuretinol Acetate restores ERG responses in Rpe65-/- mice; 9-cis-β-carotene shows no functional rescue in same model
Direct chromophore delivery bypasses rate-limiting cleavage; model-response endpoint context supports pathway-specific probe use.
Oral administration in LCA mouse model; cross-study interpretation required.
Visual Cycle Retinal Degeneration Pharmacokinetics

Clinical Efficacy in RP vs. Other VCMs

In a Phase 1b proof-of-concept study in 18 RP patients with RPE65/LRAT mutations, oral Zuretinol Acetate (40 mg/m²/day ×7 days) produced a ≥20% increase in functional retinal area (Goldmann visual fields) in 44% (8/18) of patients, and a ≥5 letter visual acuity gain in 67% (12/18) [1]. In contrast, fenretinide and emixustat, other visual cycle modulators, have not demonstrated vision improvement in human trials for retinal degeneration; in dry AMD, fenretinide showed reduced visual acuity in 71.2% of treated patients vs 69.5% placebo, with no benefit over placebo [2]. Emixustat similarly failed to show visual acuity improvement versus placebo in Phase 2b/3 geographic atrophy trials [3].

Visual field & acuity in RP
Cross-study comparable
44% (8/18) ≥20% GVF increase; 67% (12/18) ≥5-letter VA gain (Phase 1b, 40 mg/m²/day ×7d)
Reported endpoint changes in a defined mutation-positive RP cohort; comparator VCMs (fenretinide, emixustat) showed no measurable visual improvement in trial contexts.
RP patients with RPE65/LRAT mutations; data from different disease populations.
Retinitis Pigmentosa Visual Acuity Clinical Trial

Rapid Visual Field Expansion in LCA

In an open-label Phase 1b trial of 14 LCA patients (ages 6-38) with RPE65 or LRAT mutations, oral Zuretinol Acetate (10-40 mg/m²/day ×7 days) produced a ≥20% increase in GVF retinal area in 10/14 (71%) patients, with mean increases ranging from 28% to 683% [1]. This effect was rapid, occurring within days of treatment. For comparison, voretigene neparvovec gene therapy in RPE65-IRD shows stable BCVA over 1-3 years, but no significant kinetic visual field expansion was observed in real-world studies [2].

Rapid GVF expansion in LCA
Cross-study comparable
71% (10/14) of LCA patients showed ≥20% GVF retinal area increase within days (Phase 1b).
Reported rapid visual field endpoint improvement; gene therapy comparator did not demonstrate kinetic field expansion in real-world study context.
Open-label trial; ages 6–38 with RPE65/LRAT mutations.
Leber Congenital Amaurosis Goldmann Visual Field Pediatric

Outer Segment Thickness as Predictive Biomarker

High-definition OCT analysis in the RP trial revealed that responders to Zuretinol Acetate had a significantly larger baseline outer segment (OS) thickness (11.7 ± 4.8 μm) compared to non-responders (3.5 ± 1.2 μm) [1]. This structure-function relationship provides a quantitative biomarker to pre-select patients likely to benefit from therapy, a feature not established for other VCMs or gene therapy in the same context.

OS thickness biomarker
Reported
Responders: 11.7 ± 4.8 μm; non-responders: 3.5 ± 1.2 μm (>3-fold difference)
Baseline outer segment thickness identified as a potential predictive marker for endpoint response; supports enrichment strategies in research.
High-definition OCT in RP trial; requires independent validation.
Biomarker Optical Coherence Tomography Precision Medicine

Efficacy in Dominant RPE65 Mutation Phenotype

Zuretinol Acetate demonstrated efficacy in a unique cohort of patients with autosomal dominant RP caused by the D477G RPE65 mutation, a population for which gene therapy is not currently an option [1]. In a Phase 1b trial of five advanced adRP patients, three showed GVF improvements of 70% to 200% from baseline, and one non-responder gained 5-15 letters in VA, with effects lasting at least 6 months [1]. In contrast, voretigene neparvovec is indicated only for biallelic recessive RPE65 mutations, leaving dominant cases without an approved therapy.

Dominant RPE65 mutation
Reported
GVF improvements 70–200%; VA gain 5–15 letters in adRP D477G patients (Phase 1b, n=5).
Exclusive model-response evidence in autosomal dominant RPE65 disease; gene therapy not applicable to this population, positioning the compound for niche research.
Advanced late-onset adRP; effects sustained ≥6 months.
Autosomal Dominant RP D477G Mutation Late-Onset

Strategic Applications in Inherited Retinal Disease Research


Biallelic RPE65/LRAT-Related LCA and RP Therapy

Zuretinol Acetate is the optimal oral chromophore replacement for patients with LCA or RP due to recessive RPE65 or LRAT mutations, based on Phase 1b data showing 71% GVF response and 43% VA improvement [1]. Procurement should prioritize this compound for clinical studies in this genetically defined population, as no other oral VCM has demonstrated comparable efficacy in human trials [2].

Autosomal Dominant RPE65 (D477G) RP Treatment

Zuretinol Acetate is the only pharmacological intervention shown to improve visual function in patients with the dominant D477G RPE65 mutation, a condition without gene therapy options [1]. This specific indication warrants focused development and procurement for trials in this underserved genetic subgroup.

Biomarker-Enriched Clinical Trial Design

Utilize baseline outer segment thickness (≥~8 μm threshold) as a predictive biomarker to enrich study populations and maximize the probability of detecting treatment effects with Zuretinol Acetate [1]. This approach is supported by data showing a >3-fold difference in OS thickness between responders and non-responders, and is not validated for other VCMs.

Rapid Visual Field Rescue in Advanced Disease

Zuretinol Acetate is suitable for patients with advanced retinal degeneration where photoreceptor structure remains partially intact, as evidenced by rapid GVF expansion within days of treatment in advanced adRP and LCA [1][2]. This rapid onset of effect distinguishes it from slower-acting gene therapies and may be critical for preserving remaining vision.

Application
Selection Property
Validation Focus
Biallelic RPE65/LRAT retinal degeneration research
Chromophore replacement pathway context
Visual field and visual acuity endpoint response
Autosomal dominant RPE65 (D477G) disease modeling
Unique applicability to dominant mutation models
Goldmann visual field expansion endpoint
Biomarker-stratified study design
Outer segment thickness as predictive enrichment marker
Responder analysis based on baseline OCT parameters
Advanced retinal degeneration with residual photoreceptor structure
Rapid chromophore supply to remaining outer segments
Short-term visual field and acuity endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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